alpha-Emtbl
Overview
Description
Alpha-EMTBL is a member of tetrahydrothiophenes.
Biological Activity
alpha-Ethyl-alpha-methyl-thiobutyrolactone (alpha-EMTBL) is a compound belonging to the class of gamma-thiobutyrolactones, which has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its effects on GABAergic neurotransmission, anticonvulsant efficacy, and potential mechanisms of action based on diverse research findings.
This compound primarily interacts with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Research indicates that this compound enhances GABA currents, demonstrating a potentiating effect similar to that of other known anticonvulsants like ethosuximide and valproate. The compound's action is characterized by:
- Potentiation of GABA Currents : this compound has been shown to increase GABA currents across various concentrations, with a maximal potentiation observed at 1 mM, achieving 190% of control levels .
- Inhibition of Seizure Activity : In vitro studies have demonstrated that this compound can prevent seizure-like discharges in hippocampal neuron models, indicating its potential utility as an anticonvulsant .
Comparative Efficacy
To better understand the efficacy of this compound compared to other anticonvulsants, the following table summarizes key findings from various studies:
Compound | Maximal Potentiation (%) | IC50 (mM) | Notes |
---|---|---|---|
This compound | 190% | 0.102 | Potentiates GABA currents significantly |
Ethosuximide | Varies | Not specified | Standard anticonvulsant for absence seizures |
Valproate | Varies | Not specified | Broad-spectrum anticonvulsant |
Case Studies and Research Findings
- Hippocampal Neuron Studies : In a study examining the effects of various lactams on GABA currents, this compound was found to enhance inhibitory transmission significantly. This was attributed to its ability to modulate receptor activity without direct membrane effects .
- Comparison with Other Anticonvulsants : this compound was compared with ethosuximide and valproate in terms of behavioral and anticonvulsant effects. The findings suggested that while all compounds exhibited anticonvulsant properties, this compound demonstrated a favorable safety profile with fewer adverse effects on liver metabolism .
- In Vivo Models : In vivo studies indicated that this compound could effectively reduce seizure frequency in animal models, supporting its potential therapeutic application in epilepsy management .
Properties
IUPAC Name |
3-ethyl-3-methylthiolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRIJIIQVMBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCSC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908528 | |
Record name | 3-Ethyl-3-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103620-92-4 | |
Record name | 3-Ethyldihydro-3-methyl-2(3H)-thiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103620-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethyl-alpha-methyl-thiobutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-methylthiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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